molecular formula C9H5Br2N B082864 2,3-Dibromoquinoline CAS No. 13721-00-1

2,3-Dibromoquinoline

Cat. No.: B082864
CAS No.: 13721-00-1
M. Wt: 286.95 g/mol
InChI Key: KWVPZTJLHQKCKD-UHFFFAOYSA-N
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Description

2,3-Dibromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N. It is a derivative of quinoline, where two bromine atoms are substituted at the 2nd and 3rd positions of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can exhibit diverse pharmacological properties such as antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, antiprotozoal, anticholinesterase, and antiviral activities . Therefore, it is plausible that 2,3-Dibromoquinoline may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Some quinoline derivatives have been shown to possess antiproliferative activity against certain cell lines . Therefore, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some quinoline derivatives can stimulate apoptosis or inhibit enzymes such as Topoisomerase I . Therefore, this compound might exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that quinoline and its derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that many compounds can be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

The localization of a compound within a cell can significantly impact its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoquinoline typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted quinolines with various functional groups.
  • Oxidized quinoline derivatives.
  • Reduced quinoline derivatives.

Scientific Research Applications

2,3-Dibromoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

    2-Bromoquinoline: A mono-brominated derivative of quinoline.

    3-Bromoquinoline: Another mono-brominated derivative with bromine at the 3rd position.

    2,4-Dibromoquinoline: A dibrominated derivative with bromine atoms at the 2nd and 4th positions.

Comparison: 2,3-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its mono-brominated counterparts, it exhibits different substitution patterns and reactivity profiles. The presence of two bromine atoms also enhances its potential for halogen bonding, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPZTJLHQKCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13721-00-1
Record name 2,3-dibromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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